Product packaging for Uracil(Cat. No.:CAS No. 51953-14-1)

Uracil

Cat. No.: B7765268
CAS No.: 51953-14-1
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Description

Uracil's Fundamental Role as a Pyrimidine (B1678525) Base in Ribonucleic Acid (RNA)

This compound (B121893) is one of the four primary nucleobases that constitute RNA, along with adenine (B156593), guanine (B1146940), and cytosine. genome.gov As a pyrimidine, its single-ring structure is a defining characteristic. numberanalytics.com The presence of this compound instead of thymine (B56734) is a hallmark of RNA and is central to its structure, stability, and function in processes like protein synthesis and gene expression regulation. numberanalytics.comfiveable.me

This compound is integrated into the RNA polymer chain during the process of transcription. numberanalytics.com Structurally, this compound is a planar, unsaturated compound that attaches to the 1' carbon of a ribose sugar to form the nucleoside uridine (B1682114). pediaa.combyjus.com This uridine is then phosphorylated to create uridine monophosphate (UMP), a nucleotide that can be incorporated into the growing RNA strand by RNA polymerase. numberanalytics.combyjus.com The RNA molecule consists of a sequence of these nucleotides, linked by covalent bonds between the phosphate (B84403) of one nucleotide and the sugar of the next, forming a sugar-phosphate backbone from which the bases, including this compound, protrude. britannica.com The 2'-hydroxyl group on the ribose sugar makes RNA more susceptible to hydrolysis, contributing to its transient nature compared to the more stable DNA. acs.org

Table 1: Canonical Base Pairing in RNA

Base 1Base 2Number of Hydrogen BondsSignificance
This compound (U)Adenine (A)2Essential for RNA secondary structure, transcription, and translation. numberanalytics.comfiveable.me
Guanine (G)Cytosine (C)3Provides significant stability to RNA helical regions. wikipedia.org

The presence of this compound is a key reason for RNA's remarkable structural versatility, which allows it to perform a wide range of functions beyond simply carrying genetic information. lbl.gov Unlike the rigid double helix of DNA, RNA can fold into complex three-dimensional shapes, including hairpin stems, pseudoknots, and ribose zippers. nih.govnih.gov This flexibility is partly due to this compound's ability to engage in non-canonical base pairing. lbl.gov

This compound is not restricted to pairing only with adenine. It can form "wobble" base pairs and other non-canonical arrangements with guanine, and even with itself or cytosine. wikipedia.orglbl.gov The guanine-uracil (G-U) wobble pair is one of the most common non-canonical pairs and is nearly as stable as a standard Watson-Crick pair. wikipedia.orgnih.gov These alternative pairings introduce slight distortions or "wobbles" in the helical structure, allowing for greater flexibility and the formation of complex tertiary structures. lbl.gov Research has shown that this compound can pair with any other base, including itself, earning it the name "the universal partner in RNA structure". lbl.gov These interactions, though sometimes involving fewer hydrogen bonds, are stabilized by factors like tightly bound water molecules and contribute significantly to the diverse folding of RNA. lbl.gov

Table 2: Examples of this compound Non-Canonical Base Pairing

PairingTypeSignificance in RNA Structure
This compound-Guanine (U-G)Wobble PairCommon in tRNA anticodon loops, allows for flexible codon recognition, and stabilizes loops and junctions. wikipedia.org
This compound-Uracil (U-U)Symmetric PairCan form two hydrogen bonds and is stable without the need for tightly bound water molecules; found in RNA duplex junctions and loops. lbl.govoup.com
This compound-Cytosine (U-C)Mismatched PairJoined by a single hydrogen bond and stabilized by water molecules, causing slight distortion in the RNA helix. lbl.gov

The ability of this compound to participate in both canonical and non-canonical pairings is fundamental to the formation of recurring structural motifs in RNA. nih.gov

Hairpin Stems: These are simple secondary structures formed when a single RNA strand folds back on itself to create a double-helical stem (via A-U and G-C pairs) and an unpaired loop. nih.gov

Ribose Zippers: These are tertiary motifs where the 2'-hydroxyl groups of ribose sugars from two different regions of the RNA chain form hydrogen bonds, often stabilizing the interaction between helices. This compound can be part of the sequences that allow for the close packing necessary for these interactions. nih.gov

Pseudoknots: This is a more complex structure where the bases in a hairpin loop fold over to pair with bases outside the hairpin, creating a second stem-loop structure. nih.govplos.org This motif creates a stable, globular structure capable of important biological functions, such as forming the catalytic core of ribozymes and inducing ribosomal frameshifting in viruses. plos.org The unique folding capabilities provided by this compound's diverse pairing options are integral to forming these intricate and functional shapes. nih.gov

This compound's Contribution to RNA Flexibility and Diverse Structural Formations

This compound's Presence in DNA: An Aberrant or Functional Component

While this compound in DNA is predominantly a lesion that needs to be repaired, it can also be a transient, functional intermediate in specific physiological contexts. Understanding the origins and consequences of this compound in the genome reveals a complex interplay between DNA damage, repair, and programmed biological function.

Origins of this compound in Deoxyribonucleic Acid (DNA)

There are two primary pathways through which this compound can appear in the DNA strand: the chemical decay of cytosine and the enzymatic misincorporation of a this compound nucleotide during replication.

Cytosine can undergo spontaneous hydrolytic deamination, a chemical process where the amine group on the base is lost and replaced by a carbonyl group, converting it into this compound. This reaction occurs constantly in cellular conditions and represents a significant threat to genomic stability. The resulting U:G mispair is highly mutagenic if not corrected before DNA replication, as the this compound will pair with adenine, causing a permanent base pair transition. The cellular enzyme UNG is the primary defense against this form of DNA damage.

The second major source of this compound in DNA is the misincorporation of deoxyuridine triphosphate (dUTP) in place of deoxythymidine triphosphate (dTTP) by DNA polymerases during replication. The cellular pool of nucleotides contains dUTP as a precursor for dTTP synthesis. DNA polymerases often cannot efficiently discriminate between dUTP and dTTP, leading to the incorporation of dUMP into the newly synthesized DNA strand.

To prevent this, cells have a highly efficient enzyme, dUTP pyrophosphatase (dUTPase), which hydrolyzes dUTP into dUMP and pyrophosphate, thereby keeping the cellular concentration of dUTP very low. However, if the dUTPase activity is insufficient or overwhelmed, significant amounts of this compound can be incorporated into the genome.

Physiological Significance of this compound in Genomic DNA

In certain specialized cells, the presence of this compound in DNA is not an error but a programmed and essential intermediate. The most prominent example is found in the adaptive immune system of vertebrates, specifically during the process of antibody class switching and somatic hypermutation in B lymphocytes.

In this context, the enzyme Activation-Induced Deaminase (AID) deliberately deaminates cytosine residues to this compound in the immunoglobulin genes. This intentionally created this compound is then recognized by the UNG enzyme. The subsequent processing of this U:G lesion by base excision repair pathways leads to the generation of antibody diversity. This process allows the immune system to produce a vast repertoire of antibodies capable of recognizing a wide array of pathogens.

Table of Key DNA Lesion and Repair Pathways

Origin of this compound in DNAIntermediate Base PairPrimary Enzyme InvolvedBiological Outcome
Cytosine DeaminationThis compound:Guanine (U:G)This compound-DNA Glycosylase (UNG)Aberrant lesion; leads to C>T mutation if not repaired.
dUMP MisincorporationThis compound:Adenine (U:A)dUTPase (preventative), UNG (reparative)Replication error; repaired by base excision repair.
Programmed Deamination (Immune System)This compound:Guanine (U:G)Activation-Induced Deaminase (AID)Functional intermediate for somatic hypermutation and class switch recombination to generate antibody diversity.

The Pivotal Role of this compound in Fundamental Biological Processes

This compound, a pyrimidine nucleobase, is a fundamental component of ribonucleic acid (RNA), where it pairs with adenine. While its presence is predominantly associated with RNA, emerging research has illuminated its significant and multifaceted roles within DNA, extending beyond a simple error to be corrected. This article delves into the critical functions of this compound in key biological systems, including its involvement in shaping adaptive immunity, influencing gene expression, restricting viral replication, and its potential contribution to the intricate process of DNA demethylation.

2 this compound in Biological Systems

1 Role in Adaptive Immunity (e.g., Antibody Maturation)

The adaptive immune system's ability to generate a vast repertoire of high-affinity antibodies is a cornerstone of its effectiveness. This process, known as antibody maturation, relies on two key mechanisms that are initiated by the deliberate introduction of this compound into the DNA of B cells: somatic hypermutation (SHM) and class-switch recombination (CSR). nih.gov

The enzyme Activation-Induced Deaminase (AID) is central to this process. AID targets the immunoglobulin (Ig) genes in activated B cells and deaminates cytosine bases, converting them into this compound. nih.govyoutube.com This event triggers a cascade of DNA repair pathways that ultimately lead to the diversification of antibodies.

The this compound lesions generated by AID are recognized and excised by the enzyme this compound-DNA Glycosylase (UNG), specifically the UNG2 isoform. nih.gov The resulting abasic sites can be processed in several ways:

Somatic Hypermutation (SHM): During SHM, the abasic sites can be replaced by any of the four DNA bases by error-prone translesion synthesis (TLS) polymerases, such as REV1. This introduces point mutations into the variable regions of the Ig genes. nih.gov This high rate of mutation, estimated to be a million times higher than the normal mutation rate, allows for the selection of B cells producing antibodies with progressively higher affinity for their target antigen. youtube.com

Class-Switch Recombination (CSR): CSR enables B cells to change the constant region of the antibody heavy chain, altering the antibody's effector function without changing its antigen specificity. nih.gov The this compound lesions introduced by AID in the switch regions of the Ig genes lead to the formation of double-strand breaks, which are then repaired by non-homologous end joining, resulting in the "switching" of the constant region.

This controlled introduction and subsequent processing of this compound in the immunoglobulin loci are therefore indispensable for the affinity maturation of antibodies, allowing the immune system to mount a highly specific and effective response to pathogens. nih.govnih.gov

Key ProcessInitiating EnzymeKey this compound-Processing EnzymeOutcome
Somatic Hypermutation (SHM)Activation-Induced Deaminase (AID)This compound-DNA Glycosylase (UNG2)Increased antibody affinity
Class-Switch Recombination (CSR)Activation-Induced Deaminase (AID)This compound-DNA Glycosylase (UNG2)Change in antibody effector function

2 Influence on Gene Expression and Transcription Factor Binding

The presence of this compound in DNA is not only a signal for repair but can also directly impact gene expression. Research indicates that the excision of this compound from transcribed DNA can negatively affect gene expression. nih.govresearchgate.netnih.gov This is not necessarily due to a direct block of transcription by the this compound base itself, but rather the creation of repair intermediates, such as abasic sites and single-strand breaks, which can interfere with the transcriptional machinery. nih.govnih.gov

Studies using reporter vectors containing a single this compound have shown that while the initial levels of gene expression may be unaltered, a progressive decline in expression occurs over time. nih.govnih.gov This decline is significantly influenced by the activity of this compound-DNA Glycosylase (UNG), demonstrating that the base excision repair process itself is what perturbs the transcription of the affected gene. nih.gov

Furthermore, this compound within DNA can modulate the binding of transcription factors to their target sequences, thereby influencing gene regulatory networks. nih.gov The presence of this non-canonical base can alter the local DNA structure and either inhibit or, in some cases, enhance the binding of specific proteins that control gene transcription.

3 Restriction of Retroviral Replication

In the ongoing evolutionary battle between viruses and their hosts, this compound plays a crucial role in the intrinsic immunity against retroviruses like HIV. nih.govnih.gov This defense mechanism is mediated by a family of host enzymes known as Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) proteins, particularly APOBEC3G (A3G). nih.govnih.gov

During reverse transcription, the process by which a retrovirus converts its RNA genome into DNA, APOBEC3 enzymes can be packaged into newly forming virions. In the next round of infection, these enzymes introduce widespread cytosine-to-uracil deaminations in the newly synthesized viral DNA. nih.govnih.gov The consequences of this extensive uracilation are twofold:

Hypermutation: If the uracilated viral DNA is used as a template for the synthesis of the second DNA strand, the uracils will direct the incorporation of adenines, resulting in a high frequency of G-to-A mutations. nih.gov This "error catastrophe" can lead to the production of non-functional viral proteins and inactive proviruses.

Degradation: The this compound bases in the viral DNA can be recognized and removed by cellular this compound-DNA Glycosylase (UNG), creating numerous abasic sites. These sites can then be cleaved by apurinic/apyrimidinic (AP) endonucleases, leading to the degradation of the viral DNA before it can integrate into the host genome. nih.gov

Interestingly, research has also shown that the uracilation of HIV DNA can inhibit its autointegration, a suicidal process for the virus, thereby favoring integration into the host chromosome where this compound is more efficiently removed. nih.gov To counteract this potent antiviral mechanism, many retroviruses, including HIV, have evolved accessory proteins, such as Vif (Viral infectivity factor), which targets APOBEC3 proteins for degradation. nih.gov

Retroviral Restriction MechanismHost FactorViral Countermeasure
Cytosine deamination of viral DNAAPOBEC3 enzymesVif protein (in HIV)
Excision of this compound from viral DNAThis compound-DNA Glycosylase (UNG)dUTPase (in some retroviruses)

4 Potential Role in Active DNA Demethylation

Active DNA demethylation is a critical epigenetic process for gene regulation and development. This process involves the removal of a methyl group from 5-methylcytosine (B146107) (5mC). While the precise mechanisms are still being unraveled, evidence suggests a potential role for this compound and its processing enzymes. nih.govmdpi.comresearchgate.net

The Ten-eleven translocation (TET) family of enzymes can oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.govresearchgate.net While Thymine-DNA Glycosylase (TDG) is known to excise 5fC and 5caC, studies have shown that this compound-DNA Glycosylase (UNG), specifically UNG2, can also contribute to this process. nih.govresearchgate.net

This suggests that this compound-DNA glycosylases may have a broader role in epigenetic regulation than previously thought, participating in the intricate pathways that maintain and modify the methylation landscape of the genome. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2 B7765268 Uracil CAS No. 51953-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=O)NC1=O
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Molecular Formula

C4H4N2O2
Record name uracil
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Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
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DSSTOX Substance ID

DTXSID4021424
Record name Uracil
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Molecular Weight

112.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
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Solubility

3.6 mg/mL
Record name Uracil
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CAS No.

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
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Record name 2,4-Pyrimidinediol
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Record name 4(1H)-Pyrimidinone, 2-hydroxy-
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Melting Point

330 °C
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Uracil Metabolism and Biochemical Pathways

Uracil (B121893) Biosynthesis

This compound, in the form of uridine (B1682114) monophosphate (UMP), is synthesized through two primary pathways: the de novo pathway and the salvage pathway. ontosight.ai

De Novo Pathway of Uridine Monophosphate (UMP) Synthesis

The de novo synthesis of pyrimidine (B1678525) nucleotides, including UMP, is an energy-intensive process that builds the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine. creative-proteomics.comnih.govmicrobenotes.com This pathway involves a series of enzymatic reactions. ontosight.ai The initial, rate-limiting step is catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), which converts glutamine, CO₂, and ATP into carbamoyl phosphate. creative-proteomics.comnih.gov Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamylase (ATCase). nih.govcore.ac.uk Carbamoyl aspartate is subsequently cyclized to dihydroorotate (B8406146) by dihydroorotase. nih.govmicrobenotes.comcore.ac.uk Dihydroorotate is then oxidized to orotate (B1227488) by dihydroorotate dehydrogenase (DHODH). nih.govmicrobenotes.com Orotate reacts with phosphoribosyl pyrophosphate (PRPP) to form orotidine (B106555) 5'-monophosphate (OMP), catalyzed by orotate phosphoribosyltransferase (OPRTase). nih.govmicrobenotes.comcore.ac.uk Finally, OMP is decarboxylated by OMP decarboxylase (also known as UMP synthase in humans, which combines OPRTase and OMP decarboxylase activities) to yield UMP, the first pyrimidine nucleotide produced in this pathway. creative-proteomics.comnih.govmicrobenotes.com

The de novo pathway is tightly regulated to match cellular nucleotide demand. creative-proteomics.comontosight.ai UMP can be further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are precursors for other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (dTTP). creative-proteomics.comnih.gov

Salvage Pathway Utilizing Extracellular this compound

The salvage pathway provides an alternative, less energy-intensive route for pyrimidine nucleotide synthesis by recycling preformed pyrimidine bases and nucleosides. creative-proteomics.comontosight.ai This pathway is particularly important in tissues with lower proliferative activity. creative-proteomics.com In the case of this compound, the salvage pathway involves its conversion back into nucleotides. ontosight.aiwikipedia.org A key enzyme in this process is this compound phosphoribosyltransferase (UPRT), which catalyzes the conversion of this compound and phosphoribosyl pyrophosphate (PRPP) to UMP and pyrophosphate (PPᵢ). plos.orgnih.govfiveable.me This direct conversion allows cells to efficiently reuse extracellular this compound. plos.orgnih.gov Other enzymes like uridine phosphorylase can also be involved, converting this compound to uridine, which is then phosphorylated to UMP by uridine kinase. creative-proteomics.comnih.gov The availability of exogenous this compound can influence the activity of the de novo pathway, suggesting a coordinated regulation between the two routes. nih.govfrontiersin.org

This compound Catabolism: Degradation Pathways and Enzymes

Pyrimidine degradation is a vital process for maintaining nucleotide homeostasis and preventing the accumulation of potentially toxic intermediates. creative-proteomics.comontosight.ai Unlike purine (B94841) degradation, which yields uric acid, the breakdown of pyrimidines results in water-soluble products. creative-proteomics.comontosight.ai The primary pathway for this compound degradation is the reductive pathway. creative-proteomics.compnas.orgnih.gov

Reductive Pathway

The reductive pathway is the most common route for this compound catabolism in many organisms, including humans and various bacteria. pnas.orgnih.govresearchgate.net This pathway involves a series of enzymatic steps that break down the this compound ring. creative-proteomics.comontosight.ai

Enzymes Involved (e.g., Dihydropyrimidine (B8664642) Dehydrogenase (DPD), Dihydropyrimidinase, Ureidopropionase)

The reductive degradation of this compound is catalyzed by three main enzymes: dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (also known as β-alanine synthase). creative-proteomics.comnih.govoatext.comresearchgate.netnih.govnvkc.nlnih.govaacrjournals.org

Dihydropyrimidine Dehydrogenase (DPD): DPD catalyzes the initial and often rate-limiting step of this compound catabolism. creative-proteomics.comresearchgate.netnih.govnvkc.nlaacrjournals.orgnih.govgeneri-biotech.comwikipedia.org This enzyme reduces this compound to 5,6-dihydrothis compound, utilizing NADPH as a reductant. creative-proteomics.comoatext.comresearchgate.netaacrjournals.orgnih.govwikipedia.org DPD is a dimeric flavoenzyme containing iron-sulfur clusters. oatext.comresearchgate.net Its activity is subject to genetic variability, which can influence the rate of pyrimidine processing. creative-proteomics.comgeneri-biotech.com

Dihydropyrimidinase (DHP): The second step is catalyzed by dihydropyrimidinase, which opens the dihydrothis compound (B119008) ring between the N3 and C4 atoms. creative-proteomics.comoatext.comresearchgate.netnvkc.nloup.com This reversible hydrolytic reaction yields β-ureidopropionate. creative-proteomics.comoatext.comresearchgate.net DHP belongs to the amidohydrolase superfamily. oatext.com

β-Ureidopropionase (Ureidopropionase): The final step in the reductive pathway is catalyzed by β-ureidopropionase. creative-proteomics.comnih.govoatext.comresearchgate.netnih.govnvkc.nlaacrjournals.orgrcsb.org This enzyme hydrolyzes β-ureidopropionate, yielding β-alanine, carbon dioxide, and ammonia (B1221849). creative-proteomics.comnih.govoatext.comnih.govnvkc.nl This reaction is generally considered irreversible. oatext.comaacrjournals.org

These enzymes work sequentially to dismantle the this compound molecule. creative-proteomics.comnih.govnih.gov

Data Table: Enzymes of the Reductive this compound Catabolism Pathway

EnzymeCatalyzed ReactionEC Number
Dihydropyrimidine Dehydrogenase (DPD)This compound to 5,6-dihydrothis compound1.3.1.2
Dihydropyrimidinase (DHP)5,6-dihydrothis compound to β-ureidopropionate3.5.2.2
β-Ureidopropionaseβ-ureidopropionate to β-alanine, CO₂, and NH₃3.5.1.6
End Products (e.g., β-alanine, Ammonia, Carbon Dioxide)

The reductive catabolism of this compound culminates in the formation of three main end products: β-alanine, ammonia (NH₃), and carbon dioxide (CO₂). creative-proteomics.comnih.govoatext.comnih.govnvkc.nlasm.orgasm.org These end products are water-soluble and can be either utilized in other metabolic pathways or excreted from the body. creative-proteomics.comontosight.ai β-alanine, for instance, can be a precursor for the synthesis of biomolecules like coenzyme A. creative-proteomics.com In some bacteria, β-alanine can be further metabolized. asm.orgasm.orgillinois.edunih.gov The release of ammonia and carbon dioxide represents the breakdown of the this compound ring structure. asm.orgasm.org

Data Table: End Products of Reductive this compound Catabolism

End Product
β-alanine
Ammonia (NH₃)
Carbon Dioxide (CO₂)
Conversion of β-alanine to Acetyl Coenzyme A (Acetyl-CoA)

In some bacteria, such as Bacillus megaterium, the reductive pyrimidine catabolic pathway extends beyond the production of β-alanine. asm.orgasm.orgnih.govresearchgate.net β-alanine, which is typically considered an end product of the reductive pathway, can be further converted into acetyl coenzyme A (acetyl-CoA), a central intermediate in carbon and energy metabolism. asm.orgasm.orgnih.govresearchgate.net This conversion allows these bacteria to utilize this compound as a sole carbon and energy source. asm.orgnih.govresearchgate.netasm.org

This extended pathway involves specific enzymes. A key step is the conversion of β-alanine to malonic semialdehyde, catalyzed by a β-alanine:pyruvate aminotransferase (e.g., PydD2 in B. megaterium). asm.orgasm.orgnih.govresearchgate.net Subsequently, an NAD+-dependent malonic semialdehyde dehydrogenase (e.g., MSDH in B. megaterium) oxidizes malonic semialdehyde to acetyl-CoA. asm.orgasm.orgnih.govresearchgate.net This enzymatic sequence effectively links pyrimidine degradation to the central metabolic network, enabling energy extraction from this compound. asm.orgnih.gov

Table 1: Enzymes Involved in β-alanine to Acetyl-CoA Conversion in Bacillus megaterium

EnzymeReaction CatalyzedKey Cofactor
β-alanine:pyruvate aminotransferase (PydD2)β-alanine to Malonic SemialdehydePyridoxal phosphate
Malonic semialdehyde dehydrogenase (MSDH)Malonic Semialdehyde to Acetyl-CoA + NADH + CO2NAD+

Oxidative Pathway

The oxidative pathway represents an alternative route for this compound degradation, primarily observed in certain bacteria. pnas.orgtaylorandfrancis.comresearchgate.net Unlike the reductive pathway which initially reduces the pyrimidine ring, the oxidative pathway involves the oxidation and subsequent cleavage of the this compound ring. pnas.orgtaylorandfrancis.com

Enzymatic Steps (e.g., Oxidation to Barbituric Acid)

A key intermediate in the oxidative pathway is barbituric acid. taylorandfrancis.commassey.ac.nz The initial enzymatic steps in this pathway involve the oxidation of this compound, leading to the formation of barbituric acid. taylorandfrancis.commassey.ac.nz Barbiturase, a zinc-containing amidohydrolase, plays a role in the subsequent hydrolysis of barbituric acid. wikipedia.orguniprot.org This enzyme catalyzes the ring-opening hydrolysis of barbituric acid to ureidomalonic acid. wikipedia.orguniprot.org

Table 2: Enzymatic Conversion in the Oxidative Pathway

SubstrateEnzymeProduct
This compoundOxidationBarbituric Acid
Barbituric AcidBarbituraseUreidomalonic Acid
End Products (e.g., Urea (B33335), Malonic Acid)

Further breakdown of ureidomalonic acid in the oxidative pathway yields urea and malonic acid as end products. taylorandfrancis.commassey.ac.nzwikipedia.org Studies with bacterial extracts have established that barbituric acid can be hydrolyzed to malonic acid and urea. massey.ac.nz While malonic acid is a product, its further degradation by whole cells under the same conditions has been questioned in some organisms, potentially due to permeability barriers. massey.ac.nz

Table 3: End Products of this compound Oxidative Pathway

IntermediateProducts
Ureidomalonic AcidUrea, Malonic Acid

Pyrimidine Utilization (RUT) Pathway in Escherichia coli K-12

Escherichia coli K-12 possesses a distinct pathway for pyrimidine degradation known as the RUT pathway (pyrimidine utilization). pnas.orgpnas.orgnih.govresearchgate.net This pathway allows E. coli K-12 to utilize pyrimidines like this compound as a sole nitrogen source, particularly at room temperature. pnas.orgpnas.orgnih.govresearchgate.net

Gene Products (e.g., rutA-G) and Regulation

The RUT pathway is encoded by a cluster of genes, designated rutA through rutG, which form an operon. pnas.orgpnas.orgnih.govresearchgate.net These seven gene products, along with a predicted this compound transporter (possibly RutG), are required for the degradation of this compound. pnas.orgnih.govresearchgate.net The rut operon is regulated by RutR, a repressor protein encoded by a divergently transcribed gene (rutR). pnas.orgnih.govresearchgate.net In the presence of this compound, the repression by RutR is relieved, allowing transcription of the rut operon. nih.govresearchgate.net Additionally, the rut operon is under the general control of the nitrogen regulatory protein C (NtrC), indicating its role in nitrogen acquisition. pnas.orgnih.govresearchgate.net

The RutA protein, in conjunction with a flavin reductase (like RutF), catalyzes a novel reaction involving the direct cleavage of the this compound ring between N-3 and C-4, producing ureidoacrylate. nih.govresearchgate.netasm.orgunam.mx RutB is involved in the hydrolysis of ureidoacrylate, releasing ammonium, malonic semialdehyde, and carbon dioxide. researchgate.netasm.org RutE is thought to reduce malonic semialdehyde to 3-hydroxypropionic acid. nih.govresearchgate.net

Table 4: Key Gene Products of the E. coli K-12 RUT Pathway

Gene ProductProposed Function
RutAThis compound ring cleavage
RutBUreidoacrylate hydrolysis
RutCProposed reduction of aminoacrylate peracid
RutDProposed increase in aminoacrylate hydrolysis rate
RutEReduction of malonic semialdehyde
RutFFlavin reductase assisting RutA
RutGPredicted this compound transporter
RutRRepressor of the rut operon
Novel Waste Products (e.g., 3-hydroxypropionic acid)

A distinguishing feature of the RUT pathway in E. coli K-12 is the production of 3-hydroxypropionic acid as a waste product. pnas.orgpnas.orgnih.govresearchgate.net This three-carbon compound is excreted by the cell. pnas.orgnih.gov This differs from the end products of the reductive and oxidative pathways. pnas.orgpnas.org The production and excretion of 3-hydroxypropionic acid, along with the release of nitrogen atoms from the pyrimidine ring as ammonium, characterize the outcome of this compound catabolism via the RUT pathway in E. coli K-12. pnas.orgnih.gov

Table 5: Waste Product of the E. coli K-12 RUT Pathway

Source CompoundWaste Product
This compound3-hydroxypropionic acid

This compound Catabolic Pathway (URC) in Yeast and Bacteria

While the reductive pathway is a well-known mode of pyrimidine degradation in many eukaryotes and some bacteria, a distinct this compound catabolic (URC) pathway has been identified and characterized in certain yeasts, notably Lachancea kluyveri (formerly Saccharomyces kluyveri), and found in various other fungi and bacteria. lu.seresearchgate.netresearchgate.net This pathway represents an alternative mechanism for this compound breakdown and nitrogen acquisition. researchgate.net Unlike the reductive pathway, the URC pathway in L. kluyveri does not involve the reduction of this compound to dihydrothis compound. nih.gov

The URC pathway in L. kluyveri leads to the production of 3-hydroxypropionic acid, ammonia, and carbon dioxide as final products. lu.seresearchgate.net Intermediates in this pathway include uridine monophosphate (UMP) and urea. lu.seresearchgate.net The pathway is proposed to begin with the conversion of this compound to UMP by this compound phosphoribosyltransferase, encoded by the URC6 gene. lu.se Subsequently, uridine is thought to undergo ring opening catalyzed by Urc1p, releasing ribosylurea and an unknown intermediate that is converted to 3-hydroxypropionate. lu.se Ribosylurea is then converted to urea and ribose, potentially by Urc4p, although experimental evidence for Urc4p activity in this step has been inconclusive. lu.se Finally, urea is catabolized by Urc3,5p, yielding carbon dioxide and ammonia, which can serve as a nitrogen source. lu.se

Identified Genes (e.g., URC1-7)

Genetic studies, primarily in Lachancea kluyveri, have identified several genes involved in the URC pathway, initially designated URC1 through URC6. researchgate.netnih.govnih.gov Further research has also identified URC8 as part of this pathway. researchgate.netresearchgate.net While a URC7 locus has been mentioned in some contexts, its specific role is not consistently described in the published literature. researchgate.netgrafiati.com

The identified URC genes and their known or putative functions are summarized in the table below:

Gene LocusEncoded Protein (p)Known/Putative Function
URC1Urc1pPutative cyclohydrolase; thought to open the pyrimidine ring of uridine. lu.seresearchgate.netdiva-portal.org Highly conserved in prokaryotes and fungi. researchgate.net
URC2Urc2pZn2Cys6 zinc finger transcription factor; likely required for URC pathway gene regulation. researchgate.netnih.gov
URC3,5Urc3,5pUrea amidolyase (EC 6.3.4.6 and EC 3.5.1.54); catabolizes urea to ammonia and carbon dioxide. lu.seresearchgate.net Homologous to Dur1,2p in Saccharomyces cerevisiae. lu.se
URC4Urc4pPutative ribosyl-urea degrading enzyme. researchgate.net Highly conserved in prokaryotes and fungi. researchgate.net Exact function in ribosylurea conversion is still under investigation. lu.se
URC6Urc6pThis compound phosphoribosyltransferase (EC 2.4.2.9); converts this compound to UMP. lu.seresearchgate.net Similar to Fur1p in S. cerevisiae. researchgate.net
URC8Urc8pNADPH-dependent malonate semialdehyde dehydrogenase (EC 1.2.1.15); reduces malonate semialdehyde to 3-hydroxypropionate. researchgate.netresearchgate.net

Note: The functions of URC1p and URC4p were initially described as unknown but research has proposed potential roles. researchgate.netdiva-portal.org

Characterization of Key Enzymes (e.g., Urc1p, Urc4p)

Characterization studies have focused on understanding the biochemical activities of the URC pathway enzymes. Urc1p is hypothesized to be involved in opening the pyrimidine ring of uridine. lu.sediva-portal.org While its exact function is still being elucidated, it is considered a core component of the URC pathway and is highly conserved across various prokaryotes and fungi. researchgate.net Urc1p is a protein of approximately 50 kDa with no known close homologues outside the URC pathway. diva-portal.org

Urc4p is another highly conserved protein in the URC pathway among prokaryotes and fungi, and is also considered a core component. researchgate.net It has been proposed to catalyze the degradation of ribosyl-urea. researchgate.net However, experimental attempts to demonstrate this specific activity for Urc4p have not always been successful, indicating that this step may involve other factors or that the precise mechanism is more complex. lu.se

Both URC1 and URC4 gene expression are significantly upregulated in the presence of this compound and uridine, suggesting their crucial roles in the pathway when these substrates are available. diva-portal.org

This compound as an Allosteric Regulator and Coenzyme

This compound, and more commonly its phosphorylated derivatives like UMP, UDP, and UTP, function as allosteric regulators and coenzymes in various biochemical reactions, particularly within nucleotide metabolism. hmdb.cawikipedia.org These regulatory roles are crucial for maintaining balanced intracellular nucleotide pools. researchgate.net

Regulation of Carbamoyl Phosphate Synthetase Activity

Carbamoyl phosphate synthetase (CPS) is a key enzyme in the biosynthesis of carbamoyl phosphate, a precursor for both arginine and pyrimidine synthesis. researchgate.netnih.gov In many organisms, including bacteria like Escherichia coli and certain fungi, CPS activity is allosterically regulated by metabolites of these pathways. nih.govniscpr.res.innih.gov

Specifically, uridine monophosphate (UMP), a derivative of this compound, acts as a feedback inhibitor of CPS. nih.govniscpr.res.innih.govosti.gov This inhibition helps to regulate the flow of metabolites into the pyrimidine synthesis pathway when sufficient pyrimidine nucleotides are present. In E. coli, UMP binding to an allosteric site on CPS favors the formation of a less active dimeric form of the enzyme, whereas activators like ornithine and IMP promote the formation of a more active tetramer. nih.gov This allosteric control by UMP contributes to metabolic efficiency by reducing unnecessary de novo synthesis. osti.gov

Regulation of Aspartate Transcarbamoylase Activity

Aspartate transcarbamoylase (ATCase) catalyzes the first committed step in the de novo pyrimidine biosynthetic pathway, the condensation of carbamoyl phosphate and aspartate to form carbamoyl aspartate. researchgate.netbiorxiv.orgpatsnap.com This enzyme is a crucial regulatory point in pyrimidine synthesis. biorxiv.orgpatsnap.comcreative-proteomics.com

ATCase activity is subject to allosteric regulation by nucleotides, including those derived from this compound. biorxiv.orgnih.govnih.gov In Escherichia coli, ATCase is feedback inhibited by the pyrimidine end products, particularly cytidine triphosphate (CTP) and uridine triphosphate (UTP). osti.govnih.govnih.gov While CTP is a direct inhibitor, UTP can act as a synergistic inhibitor in the presence of CTP, enhancing the inhibitory effect. nih.govnih.gov UTP binds to a distinct allosteric site on the regulatory subunits of ATCase, which is near but not overlapping with the CTP binding site. nih.govacs.org This synergistic inhibition by CTP and UTP ensures a more complete shut-down of the pathway when pyrimidine nucleotide levels are high. nih.gov

In plants, the allosteric regulation of ATCase primarily involves inhibition by uridine 5-monophosphate (UMP). biorxiv.org Structural studies of plant ATCase have shown that UMP binds directly to and blocks the active site, acting as a competitive inhibitor with carbamoyl phosphate. biorxiv.org This feedback mechanism by UMP is a major control point for ATCase activity and de novo pyrimidine synthesis in plants. biorxiv.org

This compound and its derivatives thus play critical roles in regulating the initial steps of pyrimidine biosynthesis through allosteric interactions with key enzymes like carbamoyl phosphate synthetase and aspartate transcarbamoylase, contributing to the maintenance of nucleotide homeostasis within the cell. hmdb.cawikipedia.orgosti.gov

Uracil Dna Glycosylases Udgs in Dna Repair

Mechanism of Uracil (B121893) Removal from DNA

The removal of this compound from DNA by UDGs is a critical initial step in the BER pathway. nih.govresearchgate.netwikipedia.orgnd.edu.augrantome.comnih.govrsc.org This process involves the recognition of the aberrant this compound base within the DNA helix and its subsequent excision. researchgate.netfrontiersin.org

Hydrolysis of the N-glycosidic Bond

The core catalytic activity of UDGs involves the hydrolysis of the N-glycosidic bond that links the this compound base to the deoxyribose sugar in the DNA backbone. wikipedia.orgebi.ac.ukbiocompare.comneb.comnanohelix.netneb.commgitech.cnnih.govresearchgate.netwizbiosolution.com This cleavage releases the free this compound base from the DNA strand. neb.comnanohelix.netneb.commgitech.cnwizbiosolution.comthermofisher.com The mechanism often involves a "pinch-push-pull" process where the enzyme interacts with the DNA backbone to position the this compound for excision and facilitates the breaking of the glycosidic bond. wikipedia.org Base flipping, where the this compound nucleotide is swiveled out of the DNA helix into the enzyme's active site, is a highly conserved process utilized by UDGs to catalyze this hydrolysis. nih.govpnas.org

Generation of Abasic Sites

Following the hydrolysis of the N-glycosidic bond and the removal of the this compound base, the DNA backbone at that position is left without a base. neb.comnanohelix.netneb.commgitech.cnwizbiosolution.comthermofisher.com This creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. grantome.comrsc.orgneb.comneb.commgitech.cnwizbiosolution.comthermofisher.comqiagen.comoup.com These abasic sites are unstable and cytotoxic if not further processed. neb.compnas.org The generation of an abasic site is a key intermediate step in the BER pathway, signaling the need for subsequent repair steps to restore the integrity of the DNA strand. grantome.comrsc.orgqiagen.comoup.com

Classification and Specificity of UDG Superfamily

The UDG superfamily is a diverse group of enzymes classified into several families based on their substrate specificity and conserved motifs. nih.govresearchgate.netmdpi.comcreative-enzymes.comscilit.com While the exact number of families can vary slightly in different classification schemes, they are generally grouped into at least six or seven families. nih.govresearchgate.netmdpi.comcreative-enzymes.com

Family I UDGs (UNGs)

Family I UDGs, also commonly referred to as UNGs (this compound-N-glycosylases), are the most extensively studied members of the UDG superfamily. nih.govresearchgate.netnd.edu.aumdpi.comcreative-enzymes.comresearchgate.net These enzymes are found in a wide range of organisms, including bacteria, eukaryotes, and some DNA viruses. nih.govresearchgate.netcreative-enzymes.com UNGs are characterized by their high specificity for this compound. nih.govresearchgate.netcreative-enzymes.com

Recognition of Widowed Guanine (B1146940)

Some UDG families, specifically Family 2 enzymes like mismatch-specific this compound DNA glycosylase (MUG) and thymine (B56734) DNA glycosylase (TDG), are mismatch-specific. researchgate.netnih.govnih.gov These enzymes explicitly recognize the widowed guanine on the complementary strand rather than the extrahehelical pyrimidine (B1678525) (this compound or thymine) that is to be excised. researchgate.netnih.gov This recognition mechanism allows for broader substrate specificity in some Family 2 enzymes, enabling them to excise not only this compound but also other modified bases like 3, N4-ethenocytosine from mismatches with guanine. researchgate.netnih.gov

Family III UDGs (SMUG1)

Family III UDGs include human SMUG1 (Single-strand selective monofunctional this compound DNA glycosylase). ebi.ac.uknih.gov While initially thought to prefer single-stranded DNA, human SMUG1 has been shown to be active on both single-stranded and double-stranded DNA. nih.govmdpi.compsu.edu SMUG1 is found in vertebrates and insects but is absent in organisms like nematodes, plants, and fungi. nih.govnih.gov

Activity on Double-Stranded DNA

Although its name suggests a preference for single-stranded DNA, human SMUG1 can excise this compound from double-stranded DNA. nih.govmdpi.compsu.edu Early studies indicated that SMUG1 might be product-inhibited on double-stranded DNA, binding tightly to the resulting abasic sites. mdpi.comoup.com However, in the presence of AP-endonuclease 1 (APE1), which cleaves the abasic site, SMUG1 shows enhanced activity on double-stranded substrates, suggesting coordination between SMUG1 and APE1 in the BER pathway. mdpi.comoup.com

Role in Non-Replicating DNA Repair

SMUG1 appears to play a significant role in the repair of deaminated cytosine residues (U:G mismatches) in non-replicating DNA or chromatin. nih.govnih.govoup.comresearchgate.net Unlike UNG2, which is largely localized to replication foci and is cell-cycle regulated with peak activity in S-phase, SMUG1 is present at similar levels in cell nuclei of both non-proliferating and proliferating tissues and is not cell cycle regulated. nih.govnih.govoup.com This suggests a replication-independent role for SMUG1 in DNA repair, acting as a complementary or backup mechanism to UNG, particularly for deaminated cytosine in non-replicating chromatin. nih.govnih.govresearchgate.net

Family IV, V, and VI UDGs

The remaining UDG families, IV, V, and VI, are primarily found in thermophilic and hyperthermophilic eubacteria and archaea. nih.gov A notable characteristic of these families is the presence of a [4Fe-4S] iron-sulfur cluster, coordinated by four conserved cysteine residues. nih.gov

Family IV enzymes, such as the one from Thermus thermophilus HB8, can remove this compound from both double-stranded and single-stranded DNA and discriminate against thymine. nih.govnih.gov Family V enzymes, also found in Thermus thermophilus HB8, act on double-stranded this compound-containing DNA and also function as hypoxanthine (B114508) and xanthine (B1682287) DNA glycosylases. nih.govnih.gov Family VI UDGs also contain a [4Fe-4S] cluster and a helix-hairpin-helix (HhH) motif, but some members of this family lack detectable UDG activity and instead excise hypoxanthine. nih.govnih.gov While Families IV and VI can excise this compound from single-stranded DNA, Family V typically does not. nih.gov

Inhibition of this compound-DNA Glycosylases

The activity of UDGs can be inhibited by various molecules, including natural inhibitor proteins. ebi.ac.ukresearchgate.netmdpi.comfishersci.ca Inhibition of UDGs can have implications in various biological contexts, including viral replication and potentially in enhancing the efficacy of certain antimetabolite drugs used in cancer therapy. mdpi.comnih.gov

Family II UDGs (e.g., MUG, TDG)

Recognition of Widowed Guanine

Some UDG families, specifically Family 2 enzymes like mismatch-specific this compound DNA glycosylase (MUG) and thymine DNA glycosylase (TDG), are mismatch-specific. researchgate.netnih.govnih.gov These enzymes explicitly recognize the widowed guanine on the complementary strand rather than the extrahelical pyrimidine (this compound or thymine) that is to be excised. researchgate.netnih.gov This recognition mechanism allows for broader substrate specificity in some Family 2 enzymes, enabling them to excise not only this compound but also other modified bases like 3, N4-ethenocytosine from mismatches with guanine. researchgate.netnih.gov

Family III UDGs (SMUG1)

Family III UDGs include human SMUG1 (Single-strand selective monofunctional this compound DNA glycosylase). ebi.ac.uknih.gov While initially thought to prefer single-stranded DNA, human SMUG1 has been shown to be active on both single-stranded and double-stranded DNA. nih.govmdpi.compsu.edu SMUG1 is found in vertebrates and insects but is absent in organisms like nematodes, plants, and fungi. nih.govnih.gov

Activity on Double-Stranded DNA

Although its name suggests a preference for single-stranded DNA, human SMUG1 can excise this compound from double-stranded DNA. nih.govmdpi.compsu.edu Early studies indicated that SMUG1 might be product-inhibited on double-stranded DNA, binding tightly to the resulting abasic sites. mdpi.comoup.com However, in the presence of AP-endonuclease 1 (APE1), which cleaves the abasic site, SMUG1 shows enhanced activity on double-stranded substrates, suggesting coordination between SMUG1 and APE1 in the BER pathway. mdpi.comoup.com

Role in Non-Replicating DNA Repair

SMUG1 appears to play a significant role in the repair of deaminated cytosine residues (U:G mismatches) in non-replicating DNA or chromatin. nih.govnih.govoup.comresearchgate.net Unlike UNG2, which is largely localized to replication foci and is cell-cycle regulated with peak activity in S-phase, SMUG1 is present at similar levels in cell nuclei of both non-proliferating and proliferating tissues and is not cell cycle regulated. nih.govnih.govoup.com This suggests a replication-independent role for SMUG1 in DNA repair, acting as a complementary or backup mechanism to UNG, particularly for deaminated cytosine in non-replicating chromatin. nih.govnih.govresearchgate.net

Family IV, V, and VI UDGs

The remaining UDG families, IV, V, and VI, are primarily found in thermophilic and hyperthermophilic eubacteria and archaea. nih.gov A notable characteristic of these families is the presence of a [4Fe-4S] iron-sulfur cluster, coordinated by four conserved cysteine residues. nih.gov

Family IV enzymes, such as the one from Thermus thermophilus HB8, can remove this compound from both double-stranded and single-stranded DNA and discriminate against thymine. nih.govnih.gov Family V enzymes, also found in Thermus thermophilus HB8, act on double-stranded this compound-containing DNA and also function as hypoxanthine and xanthine DNA glycosylases. nih.govnih.gov Family VI UDGs also contain a [4Fe-4S] cluster and a helix-hairpin-helix (HhH) motif, but some members of this family lack detectable UDG activity and instead excise hypoxanthine. nih.govnih.gov While Families IV and VI can excise this compound from single-stranded DNA, Family V typically does not. nih.gov

Inhibition of this compound-DNA Glycosylases

The activity of UDGs can be inhibited by various molecules, including natural inhibitor proteins. ebi.ac.ukresearchgate.netmdpi.comfishersci.ca Inhibition of UDGs can have implications in various biological contexts, including viral replication and potentially in enhancing the efficacy of certain antimetabolite drugs used in cancer therapy. mdpi.comnih.gov

This compound Repair and Genome Instability

This compound in DNA is a major source of spontaneous mutations and contributes significantly to genome instability. plos.org Its presence can arise from two main processes: spontaneous or enzyme-mediated deamination of cytosine, which creates a this compound-guanine (U:G) mispair, and the misincorporation of dUTP during DNA synthesis, resulting in a this compound-adenine (U:A) pair. nih.govresearchgate.net Efficient removal of this compound by UDGs is essential to prevent the accumulation of mutations and maintain genomic integrity. nih.gov If unrepaired, genomic instability can impair physiological processes and increase the risk of diseases, including cancer. nih.gov

Unrepaired this compound in DNA has significant mutagenic consequences. When a U:G mispair, arising from cytosine deamination, is not corrected before DNA replication, the this compound will pair with adenine (B156593) during replication. pnas.orgpnas.org This leads to a transition mutation, specifically a G:C to A:T base substitution in the subsequent DNA duplex. pnas.orgnih.govpnas.org These C→T transition mutations are among the most common spontaneous mutations observed in living organisms and are frequently found in human tumors. pnas.orgnih.gov Unrepaired uracils can also induce replication stress by slowing down replication forks, potentially leading to single-stranded DNA gaps. nih.gov

The rate of cytosine deamination can be influenced by various factors, including temperature and whether the DNA is single-stranded or double-stranded. pnas.orgnih.gov Cytosines in single-stranded DNA deaminate at a significantly higher rate compared to those in double-stranded DNA. pnas.org

UDGs can cooperate with other DNA base modifying enzymes to influence genomic outcomes. For instance, in the context of adaptive immunity, Activation-Induced Cytidine (B196190) Deaminase (AID) deaminates cytosine to this compound in immunoglobulin genes, a process essential for somatic hypermutation (SHM) and class switch recombination (CSR). nih.govbiorxiv.org UDGs, particularly UNG2, then act on these uracils. researchgate.netrupress.org This cooperation between AID and UDGs, along with other repair pathways like mismatch repair (MMR), contributes to the diversification of antibody genes. nih.govrupress.org

Mammalian cells express multiple UDGs, including UNG (with nuclear UNG2 and mitochondrial UNG1 isoforms), SMUG1, TDG, and MBD4, each potentially having distinct roles and specificities in this compound repair. researchgate.netnih.govnih.gov While UNG2 is considered the major enzyme for removing misincorporated dUMP (U:A pairs) during replication and plays a key role in immunoglobulin gene diversification, other UDGs like SMUG1 appear to have broader substrate specificity and can act as a backup for UNG in repairing U:G mismatches and this compound in single-stranded DNA. researchgate.netnih.govnih.gov TDG and MBD4 may have specialized roles, particularly in the repair of this compound and thymine in mismatches within CpG contexts. researchgate.netnih.gov

Research indicates that different UDGs can lead to distinct repair outcomes. Studies in Schizosaccharomyces pombe, which has two UDGs, Ung1 and Thp1 (a TDG ortholog), have shown that repair initiated by Thp1 can be slower and potentially lead to the formation of long-lived AP sites, which are cytotoxic and recombinogenic, unlike repair initiated by Ung1. biorxiv.org This suggests that the specific UDG involved in initiating this compound repair can qualitatively influence the outcome, with implications for genome stability and cellular fate. biorxiv.org

The functional dissection of different UDGs is ongoing, with evidence suggesting specialized functions based on cell cycle phase, subcellular localization, and protein-protein interactions. nih.govmdpi.com

Structural Biology and Molecular Dynamics of Uracil

Crystallographic Studies of Uracil-Containing RNA and DNA

X-ray crystallography is a powerful technique used to determine the three-dimensional structures of biological macromolecules at atomic resolution. Studies involving this compound-containing RNA and DNA have been instrumental in understanding the structural context of This compound (B121893) within these molecules and its interactions with proteins, particularly DNA repair enzymes.

Elucidation of RNA Three-Dimensional Structures with this compound

This compound is a fundamental component of RNA, where it base pairs with adenine (B156593) (A) via two hydrogen bonds wikipedia.org. This standard Watson-Crick pairing is crucial for the formation of secondary structures in RNA, such as double helices within stem-loops numberanalytics.comulb.ac.be. However, this compound's ability to form non-canonical base pairs, including wobble pairs with guanine (B1146940) (G) (G-U wobble pairs) and even U-U pairs, contributes significantly to the complexity and versatility of RNA three-dimensional structures lbl.govresearchgate.net.

Crystallographic studies of RNA molecules containing this compound have revealed the structural details of these diverse pairing interactions. For instance, structures of RNA duplexes have shown how U-A base pairs are accommodated within the A-form helix characteristic of RNA mdpi.com. Investigations into RNA containing modified this compound bases, such as 2-thiouridine (B16713) (s²U), have further illuminated how these modifications influence base pairing stability and structural perturbations acs.orgacs.org. High-resolution crystal structures of heptamer RNA duplexes containing s²U:A and s²U:U pairs, compared to their native counterparts, demonstrated that s²U stabilizes U:A pairs with minimal structural changes, while significantly stabilizing specific U:U pairing conformations, potentially through sulfur-mediated hydrogen bonds acs.orgacs.org.

Insights into UDG-DNA Complexes

This compound's presence in DNA is primarily a result of cytosine deamination or misincorporation of deoxyuridine monophosphate embopress.orgpnas.orgoup.comrcsb.org. This compound-DNA glycosylase (UDG), also known as UNG, is the primary enzyme responsible for initiating the base excision repair (BER) pathway by hydrolyzing the N-glycosidic bond between this compound and the deoxyribose sugar in DNA, creating an apurinic/apyrimidinic (AP) site embopress.orgpnas.orgoup.comresearchgate.netoup.com.

Crystallographic studies of UDG in complex with this compound-containing DNA have provided detailed insights into the enzyme's mechanism of action, including substrate recognition and catalytic steps embopress.orgpnas.org. These structures reveal that UDG employs a mechanism where the this compound nucleotide is flipped out of the DNA helix and into a specific this compound-recognition pocket within the enzyme's active site embopress.orgpnas.orgoup.com. This "nucleotide flipping" mechanism allows UDG to specifically identify and act upon this compound without affecting other bases embopress.org.

High-resolution crystal structures of human UDG bound to DNA containing a this compound-guanine (U·G) mismatch or a this compound-adenine (U·A) base pair have shown how the enzyme interacts with the DNA backbone and the flipped-out this compound embopress.org. The enzyme kinks and compresses the DNA backbone via conserved loops, scanning the minor groove for damage embopress.orgoup.com. Upon detecting this compound, concerted conformational shifts in UDG create the catalytically competent active site and induce further DNA compression and kinking, facilitating the flipping of the this compound into the specificity pocket embopress.org. A hydrophobic residue, like Leucine 272 in human UDG, is inserted into the space vacated by the flipped this compound embopress.orgoup.com.

Crystallographic studies of UDG complexed with non-hydrolyzable substrate analogues or in product states (with excised this compound and the resulting AP site still bound) have helped to capture different stages of the enzymatic reaction pnas.orgembopress.org. These structures suggest that the enzyme utilizes both steric and stereoelectronic effects for catalysis pnas.org. They also show that UDG undergoes a conformational change from an "open" unbound state to a "closed" DNA-bound state, which is associated with the formation of the active center pnas.orgresearchgate.net.

Studies of UDG in complex with protein inhibitors, such as this compound-DNA glycosylase inhibitor (Ugi) from bacteriophages, have further elucidated the enzyme's DNA-binding groove and the mechanism of inhibition, where the inhibitor protein mimics DNA interactions with UDG nih.gov.

Computational Simulations and Theoretical Studies

Computational methods, including molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM) studies, and ab initio calculations, complement experimental crystallographic data by providing dynamic and mechanistic insights into the behavior of this compound in nucleic acids and its interactions with enzymes.

Molecular Dynamics Simulations of this compound-DNA Interactions

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems, providing information about their flexibility, conformational changes, and interactions. MD simulations have been applied to study DNA containing this compound, particularly in the context of UDG recognition and repair.

Simulations have investigated the structural dynamics of DNA duplexes containing U-A or U-G base pairs compared to standard T-A pairs oup.com. These studies suggest that the presence of this compound does not significantly alter the local conformation of B-DNA oup.com. MD simulations have also been used to analyze the dynamics of base pair opening in this compound-containing DNA, which is relevant to the initial recognition step by UDG where the this compound is flipped out of the helix oup.com.

Furthermore, MD simulations of UDG in complex with this compound-containing DNA, in both reactant and product states, have provided insights into the conformational changes in the enzyme induced by the hydrolysis of the glycosidic bond acs.orgnih.gov. These simulations have helped clarify the roles of specific amino acid residues in the this compound binding pocket and catalytic site, such as Asn-204 in discriminating between this compound and cytosine, and His-268 and Asp-145 in catalysis acs.orgnih.gov. MD studies have also explored the pKa values of catalytic residues in the enzyme environment, which are crucial for their function acs.orgnih.gov.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of UDG Reaction Mechanisms

QM/MM methods combine quantum mechanical calculations for the chemically reactive part of a system (e.g., the active site of an enzyme and the substrate) with molecular mechanics for the larger surrounding environment (e.g., the rest of the protein and solvent). This approach allows for the study of chemical reactions and transition states in complex biological systems.

QM/MM studies have been extensively used to investigate the catalytic mechanism of UDG-catalyzed this compound excision from DNA researchgate.netnih.govacs.orgnih.gov. These studies have explored different possible reaction pathways, including concerted associative (SN2-like) and stepwise dissociative (SN1-like) mechanisms involving the formation of an oxocarbenium ion intermediate researchgate.netnih.gov.

Contrary to initial hypotheses, QM/MM studies have provided evidence supporting a stepwise dissociative mechanism for UDG, where cleavage of the N-glycosidic bond leads to an intermediate state featuring an oxocarbenium cation and a uracilate anion nih.gov. Subsequent attack by a water molecule and proton transfer complete the reaction nih.gov. These studies highlight the role of specific active site residues, such as Asp145 and His268, in stabilizing transition states and facilitating proton transfer nih.govacs.orgnih.govresearchgate.net. Some QM/MM studies suggest a competition between Asp145 and His148 as the general base in the reaction mechanism acs.orgnih.gov.

Interestingly, QM/MM calculations have also suggested that a significant contribution to lowering the activation energy in the UDG reaction comes from the substrate itself, through the stabilization of the transition state by surrounding phosphate (B84403) groups of the DNA backbone, a phenomenon termed "autocatalysis" nih.gov.

Ab Initio Calculations on this compound Derivatives

Ab initio calculations, based on first principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometries, energies, and reaction pathways of this compound and its derivatives.

Ab initio studies have been conducted to understand the reactivity and stability of this compound and its derivatives in different environments, including various solvents acs.orgnih.gov. These calculations can determine optimal molecular geometries, dipole moments, and polarizabilities, providing insights into how the electronic structure of this compound is affected by substitutions and solvation acs.orgnih.govscispace.com.

Spectroscopic Characterization of this compound and its Interactions

Spectroscopic techniques are essential for probing the molecular structure, vibrations, and interactions of this compound in different states and environments. Various methods, including infrared (IR) spectroscopy, Raman spectroscopy, and UV-Visible spectroscopy, have been utilized.

Fourier Transform Infrared (FT-IR) and Raman spectroscopy, often combined with Density Functional Theory (DFT) calculations, are used to characterize the vibrational modes of this compound and its derivatives. These studies help in identifying chemical groups and understanding their conformations and interactions acs.orgmdpi.com. For example, DFT calculations have been used to predict the vibrational spectra of this compound and deprotonated this compound, aiding in the interpretation of experimental Raman and surface-enhanced Raman scattering (SERS) spectra acs.org. SERS studies have shown that deprotonated this compound can interact with silver surfaces, with the mode of interaction depending on factors like pH and surface potential acs.org.

Terahertz time-domain spectroscopy (THz-TDS) has also been applied to study the interactions of this compound in the solid state. THz-TDS has been used to observe the molecular recognition and interaction between this compound and urea (B33335), leading to the formation of a cocrystal linked by hydrogen bonds. The THz absorption spectrum of this cocrystal shows a distinct new absorption band indicative of intermolecular hydrogen bonding nih.govtju.edu.cn.

UV-Visible spectroscopy is commonly used to study the electronic transitions of this compound and its interactions with other molecules in solution. Changes in the UV-Vis spectra can indicate the formation of complexes, as seen in studies investigating the interactions of this compound derivatives with surfactants researchgate.net.

Time-Resolved Infrared (IR) Spectroscopy in Photobiology

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the dynamics of photo-induced processes in biological systems, including those involving this compound and its derivatives rsc.org. TRIR allows for the recording of transient IR difference spectra of excited electronic states, providing insights into the structural and conformational changes that occur on ultrafast to slower timescales rsc.orgnih.gov.

While much of the TRIR work in photobiology has focused on other nucleobases like thymine (B56734), the principles and techniques are applicable to this compound. TRIR spectroscopy, with both femtosecond and nanosecond time resolution, has been used to study the excited state dynamics of pyrimidine (B1678525) bases. These studies have revealed complex relaxation pathways, including ultrafast internal conversion and the involvement of intermediate electronic states nih.govohio-state.edu.

In the context of this compound photochemistry, theoretical studies suggest that ultrafast TRIR spectroscopy could be used to detect transient intermediates formed during processes like this compound photohydration nih.gov. For example, calculations predict that a specific intermediate in the this compound photohydration mechanism should exhibit a characteristic IR absorption band that could be detectable by TRIR, although experimental challenges exist, particularly in aqueous environments where water absorption can interfere nih.gov.

Uracil in Astrobiology and Prebiotic Chemistry

Extraterrestrial Detection of Uracil (B121893)

The search for organic molecules in extraterrestrial environments is a key aspect of astrobiology. The confirmed detection of this compound in samples returned from an asteroid marks a significant step in this endeavor.

Analysis of Asteroid Samples (e.g., Ryugu)

Recent analysis of samples collected from the carbonaceous asteroid (162173) Ryugu by the Japanese Space Agency's Hayabusa2 spacecraft has confirmed the presence of this compound. astrobiology.comnasa.govhokudai.ac.jpchemistryviews.orgnih.gov This discovery is particularly noteworthy because the samples were collected directly from the asteroid and delivered to Earth in sealed capsules, minimizing the concern of terrestrial contamination that has sometimes complicated the analysis of meteorites found on Earth. astrobiology.comhokudai.ac.jpchemistryviews.org

Researchers extracted organic molecules from the Ryugu particles by soaking them in hot water, followed by analysis using techniques such as liquid chromatography coupled with high-resolution mass spectrometry. astrobiology.comhokudai.ac.jp These analyses revealed the presence of this compound in small amounts, specifically in the range of 6 to 32 parts per billion (ppb) in the analyzed samples (A0106 and C0107). astrobiology.com Alongside this compound, other nitrogen-containing organic compounds were detected, including nicotinic acid (Vitamin B3) and imidazoles. astrobiology.comnasa.govhokudai.ac.jpchemistryviews.org The concentrations of this compound varied between the two samples, which may be related to differences in the degree of alteration caused by energetic particles like ultraviolet photons and cosmic rays. nasa.govnih.gov

This detection in pristine asteroidal material strongly suggests that nucleobases are genuinely present in extraterrestrial environments. hokudai.ac.jpspace.com

Here is a summary of the this compound concentrations found in the Ryugu samples:

Sample IDThis compound Concentration (ppb)
A01066-32
C01076-32

Implications for Delivery of Building Blocks of Life to Early Earth

The discovery of this compound in asteroid Ryugu samples adds compelling evidence to the theory that important building blocks for life were created in space and delivered to early Earth via meteorites and asteroid impacts. astrobiology.comhokudai.ac.jpnih.govspace.com While nucleobases and vitamins had been found in certain carbon-rich meteorites previously, the Ryugu samples offer the advantage of being collected without the risk of terrestrial contamination. astrobiology.comhokudai.ac.jpchemistryviews.org

The presence of this compound and other organic molecules in Ryugu, a carbonaceous asteroid, supports the idea that such molecules commonly formed in these types of asteroids. nasa.govnih.gov The delivery of these extraterrestrial materials to the early Earth during periods like the late heavy bombardment could have contributed to the inventory of chemical components necessary for the origin of life. space.cominaf.it This finding strengthens the hypothesis that RNA and DNA could have initially formed on Earth from nucleobases delivered from space. space.com

Abiotic Synthesis of this compound in Space-like Conditions

Understanding how this compound could form in the absence of biological processes is crucial for evaluating its potential availability in prebiotic environments. Research has explored various abiotic synthesis pathways under conditions relevant to outer space and early Earth.

Formation from Pyrimidine (B1678525) under Ultraviolet Radiation

Studies have investigated the formation of this compound from simpler precursor molecules under conditions mimicking the space environment. One such pathway involves the formation of this compound from pyrimidine under exposure to ultraviolet (UV) radiation. While the provided search results don't detail this specific reaction pathway, the general concept of energetic processes induced by UV and cosmic rays affecting organic molecules in space is supported. nasa.govnih.govinaf.it This suggests that UV radiation, a prevalent energy source in space, could play a role in the abiotic synthesis of this compound from simpler nitrogen-containing heterocyclic molecules like pyrimidine.

Stability and Photolysis of this compound in Extraterrestrial Environments

The stability of this compound in the harsh conditions of space, including exposure to UV radiation and cosmic rays, is a critical factor for its survival and potential delivery to planets. The Ryugu sample analysis provided some insights into this. The observed difference in this compound concentrations between different Ryugu samples may be linked to varying degrees of alteration induced by energetic particles such as ultraviolet photons and cosmic rays. nasa.govnih.gov This suggests that while this compound can exist in extraterrestrial environments, it is susceptible to degradation through processes like photolysis caused by radiation. Studies on the depth profiles of nucleobases in Ryugu samples further support the idea that energetic processes caused degradation, particularly on the asteroid's surface. inaf.it Therefore, the stability of this compound is influenced by its exposure to the space environment, with radiation playing a significant role in its potential degradation.

Degradation under Martian Surface Conditions

The surface of Mars presents a harsh environment for organic molecules due to factors such as UV radiation and the presence of oxidizing species like perchlorate (B79767) salts u-pec.frresearchgate.netnih.gov. Experimental studies simulating Martian surface conditions have investigated the stability of this compound under UV radiation, pressure, and temperature nih.govu-pec.fr.

Research indicates that this compound undergoes rapid photodegradation when directly exposed to Mars-like UV light nih.govresearchgate.netnih.govu-pec.fr. The experimental quantum efficiency of photodecomposition for this compound has been reported to be around 0.16 ± 0.14 molecule/photon and 0.30 ± 0.26 molecule·photon⁻¹ in different studies nih.govresearchgate.netnih.govu-pec.fr. This suggests that this compound is quickly destroyed under direct UV exposure on the Martian surface nih.govu-pec.fr.

However, the degradation of this compound under UV irradiation can lead to the formation of more stable photoproducts, specifically this compound dimers nih.govu-pec.frresearchgate.netnih.govu-pec.frresearchgate.net. These dimers have shown greater stability over time compared to the this compound monomer nih.govu-pec.fru-pec.fr. The presence of calcium perchlorate, detected on Mars, has been shown to enhance the photodecomposition of this compound, with an experimental quantum efficiency of 12.3 ± 8.3 molecule·photon⁻¹ in one study u-pec.frnih.gov. This suggests that the effect of perchlorates is not only kinetic but also influences the types of chemical species formed u-pec.fr.

While direct exposure on the surface is detrimental, minerals on Mars may offer some shielding from radiation nasa.gov. Additionally, the potential presence of lakes or ice beneath the Martian surface could help preserve this compound nasa.gov. Studies involving gamma irradiation of this compound mixed with Mars analogue minerals suggest that minerals can play a protective role nasa.gov. For instance, this compound located 5 cm below the Martian surface experienced about 10% loss due to gamma radiation over 500,000 years in one experiment nasa.gov.

Preservation in Ices on Cold Planetary Bodies

Icy environments on cold planetary bodies, such as comets and dwarf planets like Pluto, are considered potential reservoirs for prebiotic organic molecules, including this compound nasa.govresearchgate.netnih.gov. Studies on the radiolytic destruction of this compound in interstellar and Solar System ices have provided insights into its stability in these conditions nasa.govresearchgate.netnih.govresearchgate.net.

Experiments involving the irradiation of this compound diluted in H₂O or CO₂ ice with protons simulating extraterrestrial radiation have shown that the presence of ice accelerates the destruction of this compound compared to its pure solid form nasa.govresearchgate.netnih.govresearchgate.net. Destruction rates are faster in CO₂-dominated ices than in H₂O-dominated ices, and also generally faster at 150 K compared to 20 K nasa.govresearchgate.netnih.govresearchgate.net.

Despite this destruction, extrapolation of laboratory results to astronomical timescales suggests that this compound can be preserved in ices for significant periods nasa.govresearchgate.netnih.govresearchgate.net. Half-lives of up to approximately 10⁷ years have been estimated for this compound in such icy environments nasa.govresearchgate.netnih.govresearchgate.net. It is important to note that applying destruction rates measured for pure this compound can significantly overestimate its lifetime in icy extraterrestrial environments nasa.govnih.gov.

Studies on the stability of nucleobases in ice-liquid water coexistence conditions also suggest that low temperatures can be favorable for the accumulation and preservation of these molecules copernicus.orgpnas.org. An early frozen Earth environment, for example, might have been more conducive to the accumulation of nucleobases pnas.org.

The following table summarizes estimated half-lives of this compound in icy environments under simulated radiation:

Environment (Simulated)Ice CompositionTemperature (K)Estimated Half-lifeSource
Cold Planetary BodiesH₂O or CO₂ Ice20, 150Up to ~10⁷ years nasa.govresearchgate.netnih.govresearchgate.net
Europa (Surface)H₂OEuropa-like2 months nasa.govusra.edu
Europa (Surface)CO₂Europa-like30 days nasa.govusra.edu
Europa (1 cm depth)H₂OEuropa-like140 years nasa.govusra.edu
Europa (1 cm depth)CO₂Europa-like73 years nasa.govusra.edu
Europa (1 m depth)H₂OEuropa-like830,000 years nasa.govusra.edu
Europa (1 m depth)CO₂Europa-like450,000 years nasa.govusra.edu

This compound as a Potential Biomarker

This compound's role as a fundamental building block of RNA and its detection in extraterrestrial samples make it a compelling potential biomarker nasa.govnih.govnih.govlivescience.comnasa.govusra.edusciencenews.orgpopularmechanics.comdeccanherald.com. The presence of organic molecules, including nucleobases, is a key objective in astrobiology missions searching for signs of past or present life nih.govu-pec.frresearchgate.netu-pec.fr.

This compound has been detected in carbonaceous chondrites, a type of meteorite, suggesting its formation in extraterrestrial environments and potential delivery to early Earth nasa.govnih.govu-pec.frsciencenews.orgdeccanherald.comnasa.gov. The detection of this compound in samples from the asteroid Ryugu by the Hayabusa2 mission is particularly significant because these samples were collected in space, minimizing the concern of terrestrial contamination that exists with meteorites found on Earth sciencenews.orgpopularmechanics.comdeccanherald.com. This confirmed the presence of this compound in a pristine extraterrestrial sample sciencenews.orgpopularmechanics.com. Similarly, this compound, along with other nucleobases, was detected in samples from asteroid Bennu by the OSIRIS-REx mission, further supporting the idea that these building blocks of life are present in the early solar system seti.org. The analysis of the chirality of amino acids in the Bennu samples, showing a balanced mixture of left and right-handed forms, supports a non-biological, extraterrestrial origin for these molecules seti.org.

The survival of this compound in extraterrestrial environments, particularly its stability against radiation in icy bodies and the formation of more stable dimers on Mars, is directly relevant to its potential as a detectable biomarker nasa.govnih.govu-pec.frnasa.govusra.edu. Understanding the degradation pathways and resulting products, such as this compound dimers, is important for informing the strategies and instrumentation used in missions searching for organic signatures nih.govu-pec.fru-pec.fr.

While the detection of this compound itself does not definitively prove the existence of life, its presence in various extraterrestrial settings supports the hypothesis that the necessary chemical ingredients for life were available beyond Earth livescience.comsciencenews.orgpopularmechanics.comdeccanherald.com. Its role in RNA-based life on Earth makes it a prime target in the search for similar biochemical systems elsewhere nasa.govnih.govnasa.govusra.edu.

Therapeutic Applications of this compound Derivatives

This compound, a fundamental component of ribonucleic acid (RNA), has been a significant pharmacophore in the development of therapeutic agents, particularly in the realm of oncology. nih.gov The structural similarity of this compound derivatives to endogenous pyrimidines allows them to interfere with nucleic acid metabolism, leading to the inhibition of cancer cell proliferation. nih.govresearchgate.net This principle has led to the successful development of several this compound-based anticancer drugs.

Anticancer Agents

This compound derivatives represent a cornerstone of chemotherapy for various malignancies. nih.gov Their efficacy lies in their ability to act as antimetabolites, masquerading as natural pyrimidines to disrupt the synthesis of DNA and RNA, which are essential for the rapid division of cancer cells. drugbank.com This targeted disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death). youtube.com The versatility of the this compound scaffold has allowed for the synthesis of numerous analogs with diverse mechanisms of action, enhancing their therapeutic potential. researchgate.netresearchgate.net

5-Fluorothis compound (5-FU) is a pyrimidine analog that has been a widely used chemotherapeutic agent for several decades in the treatment of a range of solid tumors, including colorectal, breast, gastric, and pancreatic cancers. nih.govyoutube.com Its primary mechanism of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine (B127349), a necessary component of DNA. drugbank.comebrary.net

Upon administration, 5-FU is converted within the cell to several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and a folate cofactor, N5-10-methylenetetrahydrofolate. drugbank.comnih.gov This complex blocks the normal function of TS, leading to a depletion of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. nih.gov The resulting imbalance in deoxynucleotides and the misincorporation of other metabolites, such as fluorouridine triphosphate (FUTP) into RNA and fluorodeoxyuridine triphosphate (FdUTP) into DNA, disrupt DNA synthesis and repair, ultimately inducing cell death. drugbank.comnih.gov

MetaboliteMechanism of ActionEffect on Cancer Cells
Fluorodeoxyuridine monophosphate (FdUMP)Inhibition of thymidylate synthaseDepletion of thymidine, leading to inhibition of DNA synthesis
Fluorouridine triphosphate (FUTP)Incorporation into RNAInterference with RNA processing and function
Fluorodeoxyuridine triphosphate (FdUTP)Incorporation into DNADNA damage and fragmentation

Uramustine, also known as this compound mustard, is a chemotherapy drug that uniquely combines the properties of both an antimetabolite and an alkylating agent. wikipedia.org It is a derivative of nitrogen mustard and this compound. wikipedia.org This dual functionality allows it to target cancer cells through two distinct mechanisms.

As an antimetabolite, the this compound component of uramustine facilitates its uptake by cancer cells, which have a high demand for this compound to synthesize nucleic acids for their rapid proliferation. wikipedia.org Once inside the cell, the nitrogen mustard moiety, a potent alkylating agent, becomes active. It forms covalent bonds with DNA, preferentially at the guanine (B1146940) and cytosine bases, leading to the cross-linking of DNA strands. drugbank.com This DNA damage inhibits DNA replication and transcription, ultimately triggering apoptosis. wikipedia.orgunomaha.edu Uramustine has been used in the treatment of lymphatic malignancies such as non-Hodgkin's lymphoma. wikipedia.orgunomaha.edu

The quest for more effective and less toxic anticancer agents has led to the development of novel synthetic this compound analogs. One such example is U-359, a 3-p-bromophenyl-1-ethyl-5-methylidenedihydrothis compound. nih.gov These newer analogs are designed to overcome the limitations of existing therapies, such as drug resistance. nih.gov

Novel synthetic this compound analogs like U-359 have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov Studies have shown that these compounds can induce apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. nih.govnih.gov The induction of apoptosis by U-359 has been observed in breast cancer cells, where it was found to activate both caspase 8 and 9, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov

A significant advantage of novel this compound analogs like U-359 is their ability to act synergistically with existing chemotherapy drugs. nih.gov This means that the combined effect of the two drugs is greater than the sum of their individual effects. nih.gov For instance, U-359 has shown strong synergistic interactions with oxaliplatin (B1677828) and 5-fluorothis compound in breast cancer cells. nih.gov This synergy allows for the use of lower, more tolerable doses of conventional chemotherapy, potentially reducing side effects for patients. nih.gov

Furthermore, these novel analogs have shown promise in overcoming chemotherapy resistance, a major challenge in cancer treatment. nih.gov U-359, in combination with oxaliplatin and 5-FU, was found to down-regulate the expression of drug resistance-related proteins such as ABCB1 and ABCG2 in breast cancer cells. nih.gov It has also been shown to reverse resistance to Taxol in breast cancer cells by reducing the overexpression of tubulin III. nih.gov This ability to modulate drug resistance mechanisms highlights the potential of these new this compound derivatives to improve the efficacy of current cancer therapies. nih.govnih.gov

CompoundCancer Cell LineObserved EffectReference
U-359MCF-7 (Breast Cancer)Synergistic cytotoxicity with Oxaliplatin and 5-FU nih.gov
U-359MCF-7 (Breast Cancer)Down-regulation of ABCB1, ABCG2, and NF-κB nih.gov
U-359MCF-7 (Breast Cancer)Reversal of Taxol resistance nih.gov
This compound-Based Drug Substances (e.g., Enilthis compound, Trifluridine, Tipiracil)

This compound and its derivatives have been extensively investigated for their therapeutic potential, leading to the development of several key drug substances. These compounds often function as antimetabolites, interfering with nucleic acid synthesis and thereby exhibiting anticancer and antiviral properties.

Enilthis compound , also known as 5-ethynylthis compound, is an orally active, irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD). medchemexpress.comnih.govcaymanchem.com DPD is the rate-limiting enzyme in the catabolism of 5-fluorothis compound (5-FU), a widely used chemotherapeutic agent. nih.govnih.gov By inhibiting DPD, enilthis compound significantly slows the breakdown of 5-FU, leading to increased and more predictable bioavailability and prolonged exposure of tumor cells to the drug. medchemexpress.comnih.govdrugbank.com This modulation of 5-FU's pharmacokinetics aims to enhance its therapeutic efficacy and reduce its toxicity. medchemexpress.comnih.gov

Trifluridine , a thymidine-based nucleoside analog, exerts its cytotoxic effects by being incorporated into DNA. drugbank.comtandfonline.com Following uptake into cancer cells, it is phosphorylated to its active triphosphate form. drugbank.com This active form is then incorporated into DNA in place of thymidine, leading to DNA dysfunction, disruption of DNA synthesis, and inhibition of tumor cell proliferation. drugbank.comnih.govlonsurfhcp.com

Tipiracil is a thymidine phosphorylase (TPase) inhibitor. drugbank.comwikipedia.org Its primary role is to be administered in combination with trifluridine. drugbank.comwikipedia.org Tipiracil prevents the degradation of trifluridine by inhibiting TPase, thereby increasing the systemic exposure and bioavailability of trifluridine. wikipedia.orgwikipedia.org Additionally, since thymidine phosphorylase has been linked to angiogenesis, its inhibition by tipiracil may also contribute to anti-angiogenic effects. nih.govdrugbank.com

The combination of trifluridine and tipiracil, known as TAS-102, is used in the treatment of certain metastatic cancers. drugbank.comwikipedia.org This combination has shown activity in patients with tumors resistant to 5-fluorothis compound, suggesting a different mechanism of action. tandfonline.com

Drug SubstanceMechanism of ActionKey Enzyme Interaction
Enilthis compound Irreversibly inhibits the catabolism of 5-fluorothis compound (5-FU), increasing its bioavailability and prolonging its therapeutic effect. medchemexpress.comnih.govdrugbank.comDihydropyrimidine Dehydrogenase (DPD) medchemexpress.comnih.govdrugbank.com
Trifluridine Acts as a thymidine analog that gets incorporated into DNA, leading to DNA damage and inhibition of cell proliferation. drugbank.comnih.govlonsurfhcp.comDNA Polymerase drugbank.comnih.gov
Tipiracil Inhibits the degradation of trifluridine, thereby increasing its systemic concentration and efficacy. drugbank.comwikipedia.org It may also have anti-angiogenic properties. nih.govdrugbank.comThymidine Phosphorylase (TPase) drugbank.comwikipedia.org
Targeting Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. bohrium.com Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents. bohrium.comnih.gov this compound and thiothis compound derivatives have been designed and synthesized as potential HDAC inhibitors. bohrium.comresearchgate.net

Research has focused on creating this compound-based compounds that possess the necessary pharmacophoric features to bind to the active site of HDACs. nih.gov These features typically include a cap group, a linker, and a zinc-binding group. nih.gov In these novel derivatives, the this compound or thiothis compound moiety can act as part of the core structure. nih.gov

Several studies have synthesized and tested panels of new this compound and thiothis compound derivatives for their HDAC inhibitory activity. bohrium.comresearchgate.net For instance, certain synthesized compounds exhibited promising cytotoxic activities against various cancer cell lines. researchgate.netmdpi.com One particular study identified a compound, designated as 5m , which was the most potent inhibitor of HDAC1 in the tested series. researchgate.netmdpi.com Further investigation revealed that compound 5m could arrest the cell cycle at the G0-G1 phase and induce apoptosis. bohrium.comresearchgate.net

Notably, research has also explored this compound-linked Schiff bases as dual inhibitors of HDAC type II and topoisomerase type I. tandfonline.com One such derivative, a bromophenyl derivative designated as compound 22 , showed a good selectivity index with significant inhibitory activity against both enzymes. tandfonline.com

Compound ClassTarget Enzyme(s)Observed Effects
This compound and Thiothis compound DerivativesHDAC1, HDAC4 bohrium.comresearchgate.netCytotoxicity against cancer cell lines, cell cycle arrest, induction of apoptosis. bohrium.comresearchgate.net
This compound-Linked Schiff BasesHDAC II, Topoisomerase I tandfonline.comDual inhibitory activity, significant cytotoxicity against cancer cell lines. tandfonline.com
Interference with Metabolic Pathways of Cell Division

This compound derivatives can interfere with the metabolic pathways essential for cell division, primarily by disrupting the synthesis of nucleic acids. drugbank.com As analogs of natural pyrimidines, these compounds can be mistakenly taken up by cells and incorporated into metabolic processes, leading to the inhibition of critical enzymes or the production of fraudulent nucleic acids.

A primary mechanism of action for many this compound-based anticancer drugs is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. drugbank.com By blocking TS, these drugs deplete the cellular pool of thymidine triphosphate (dTTP), which in turn halts DNA replication and prevents cell division.

For example, 5-fluorothis compound (5-FU), a cornerstone of chemotherapy, is converted within the cell to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, thereby inhibiting its function. Trifluridine, while primarily acting through its incorporation into DNA, also demonstrates the ability to reversibly inhibit thymidylate synthetase after being converted to its monophosphate form. drugbank.com

Antiviral Agents

This compound derivatives have demonstrated a broad spectrum of antiviral activity, targeting various viruses, including human immunodeficiency virus (HIV) and herpes family viruses. mdpi.comnih.govnih.gov The mechanism of antiviral action for many of these compounds involves the inhibition of viral replication. nih.gov

One of the key strategies involves the development of nucleoside analogs that, after intracellular phosphorylation, act as terminator substrates for viral polymerases. nih.gov These analogs are incorporated into the growing viral DNA or RNA chain, leading to premature termination of elongation and thus halting viral replication. libretexts.org

Research has also explored non-nucleoside inhibitors. For instance, derivatives of 1-(benzyl)-5-(phenylamino)this compound have been identified as non-nucleoside inhibitors of HIV-1 and Epstein-Barr virus (EBV). nih.gov Furthermore, a series of 1,6-bis[(benzyloxy)methyl]this compound derivatives have shown inhibitory activity against HIV-1 reverse transcriptase and also profound activity against the influenza A (H1N1) virus. nih.gov

Another approach involves the development of rigid amphipathic fusion inhibitors (RAFIs) based on this compound. researchgate.net These molecules are designed to interact with the lipids in the viral envelope, preventing the fusion of the virus with the host cell membrane. nih.govresearchgate.net This biophysical mechanism of action offers a novel way to inhibit a wide range of enveloped viruses. researchgate.net

Antibacterial Agents

This compound derivatives have also been investigated for their potential as antibacterial agents. nih.gov While this area is less explored compared to their antiviral and anticancer applications, some studies have shown promising results. The modifications of the this compound structure at various positions have led to compounds with antibacterial properties. nih.gov

Anti-tubercular and Anti-leishmanial Activity

Recent research has highlighted the potential of this compound derivatives in combating infectious diseases like tuberculosis and leishmaniasis. wikipedia.org

Anti-tubercular Activity: Several studies have reported the synthesis and evaluation of this compound derivatives against Mycobacterium tuberculosis. A series of 5-alkynyl-substituted this compound and uridine (B1682114) derivatives were synthesized and tested for their antimycobacterial activity. nih.gov The results indicated that many of these compounds exhibited high antimycobacterial activity, in some cases comparable to or better than existing therapeutic agents like rifampicin and isoniazid. nih.gov Additionally, 5-arylaminothis compound derivatives have been identified as new inhibitors of Mycobacterium tuberculosis. mdpi.com

Anti-leishmanial Activity: this compound derivatives have also shown promise as anti-leishmanial agents. wikipedia.org Leishmaniasis is a parasitic disease, and the search for new, effective treatments is ongoing. semanticscholar.org Studies have evaluated the in vitro anti-leishmanial activity of azo dyes containing this compound against different Leishmania species. semanticscholar.org While the activity varied depending on the specific compound and the Leishmania species, some derivatives showed effectiveness, indicating that the this compound scaffold is a viable starting point for the development of new anti-leishmanial drugs. semanticscholar.org

PathogenThis compound Derivative ClassResearch Finding
Mycobacterium tuberculosis 5-alkynyl-substituted uracils nih.govExhibited high antimycobacterial activity with MIC50 values ranging from 1.1-19.2 µg/ml. nih.gov
Mycobacterium tuberculosis 5-arylaminouracils mdpi.comIdentified as novel inhibitors of the bacterium. mdpi.com
Leishmania species Azo dyes containing this compound semanticscholar.orgOne derivative showed effectiveness against L. major promastigotes. semanticscholar.org

Biotechnological and Research Applications

This compound and its derivatives are indispensable tools in biotechnology and molecular biology research. nbinno.com this compound serves as a fundamental component for studying nucleic acid metabolism, including DNA and RNA synthesis and repair mechanisms. nbinno.com

In the laboratory, this compound is used as a reagent and substrate for a variety of enzymes involved in these processes. nbinno.com Its presence in RNA makes it a central molecule in studies related to transcription, translation, and the development of RNA-based therapeutics. nbinno.com

A significant biotechnological application of this compound is in the context of DNA manipulation and analysis. For instance, this compound-DNA glycosylase (UNG), an enzyme that removes this compound from DNA, is utilized in various molecular biology techniques. qub.ac.uk Inhibitors of UNG have been applied in fine-tuning CRISPR-Cas-based genome editing. nih.gov Furthermore, methods have been developed to detect and quantify this compound in DNA, which can be valuable for studying DNA damage and repair. oup.com

This compound is also employed in synthetic biology and genetic engineering. nbinno.com The ability to synthesize and modify this compound-containing oligonucleotides is crucial for developing RNA-based technologies, such as mRNA vaccines and gene-editing tools. nbinno.com Additionally, this compound's unique properties are being explored in the field of advanced materials science for potential use in biosensors and drug delivery systems. nbinno.com

Q & A

Q. What are the key methodological considerations when detecting uracil in DNA, and how do they impact experimental outcomes?

this compound detection in DNA requires careful method selection based on sensitivity, specificity, and sample preparation complexity. Common techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): Highly sensitive but labor-intensive due to hydrolysis and nucleotide extraction steps .
  • Chemical Modification-Based Methods: Enhance detection specificity but involve multi-step derivatization protocols .
  • PCR-Based Approaches: Limited to fragment-specific analysis and rely on assumptions of uniform this compound distribution, which may skew genomic extrapolations . Recommendation: Prioritize LC/MS/MS for whole-genome quantitative studies and PCR for targeted regions. Validate findings with orthogonal methods to address limitations.

Q. How can researchers design experiments to distinguish this compound incorporation in DNA versus RNA?

  • Sample Pre-Treatment: Use RNase-free DNase to isolate DNA, followed by RNase treatment to eliminate RNA contamination.
  • Control Experiments: Include RNA-only and DNA-only controls to verify assay specificity.
  • Enzymatic Probes: Deploy this compound-DNA glycosylase (UDG) to selectively excise this compound from DNA, confirming its origin .

What criteria should guide the formulation of a research question on this compound’s role in mutagenesis?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible: Ensure access to sequencing tools (e.g., CRISPR-Cas9 for editing this compound repair genes).
  • Novel: Investigate understudied contexts (e.g., this compound in mitochondrial DNA).
  • Ethical: Avoid human trials until in vitro models confirm safety .

Advanced Research Questions

Q. How can contradictory data on genomic this compound distribution be resolved?

Contradictions often arise from methodological biases. For example:

  • PCR Bias: Overestimates this compound in AT-rich regions if distribution is non-uniform .
  • Chemical Derivatization Artifacts: May alter this compound accessibility. Resolution Strategy:
  • Cross-validate using LC/MS/MS and single-molecule sequencing.
  • Apply statistical models (e.g., bootstrapping) to assess variability .

Q. What experimental designs mitigate confounding factors in studying this compound-excision repair pathways?

  • Knockout Models: Use UNG−/− (this compound-N-glycosylase deficient) cells to isolate repair mechanisms.
  • Time-Course Assays: Track this compound accumulation post-inhibition of thymidylate synthase.
  • Multi-Omics Integration: Pair genomic this compound quantification with transcriptomic profiling to identify repair-linked gene networks .

Q. How can researchers address the challenge of low-abundance this compound detection in large genomic datasets?

  • Enrichment Techniques: Immunoprecipitation with anti-uracil antibodies.
  • Amplification-Free Sequencing: Nanopore sequencing detects this compound without PCR bias.
  • Machine Learning: Train models to predict this compound hotspots using epigenetic markers (e.g., methylation patterns) .

Methodological Frameworks

Q. What frameworks ensure rigor in hypothesis-driven this compound research?

Adopt the PICOT framework:

  • Population: Eukaryotic vs. prokaryotic systems.
  • Intervention: Chemically induced this compound misincorporation.
  • Comparison: Wild-type vs. repair-deficient models.
  • Outcome: Mutation rates or replication errors.
  • Time: Acute vs. chronic exposure timelines .

Data Analysis and Validation

Q. How should researchers handle variability in this compound quantification across technical replicates?

  • Standardization: Normalize data to internal controls (e.g., spike-in synthetic this compound-DNA).
  • Error Modeling: Use coefficient of variation (CV) thresholds (<15%) to exclude outliers.
  • Meta-Analysis: Aggregate datasets from public repositories (e.g., GEO) to identify consensus trends .

Comparative Table: this compound Detection Methods

MethodSensitivitySample Prep ComplexityCostBest Use CaseLimitations
LC/MS/MSHigh (fmol)High$$$$
| Whole-genome quantification | Labor-intensive              |  

| PCR-Based | Moderate | Low |

| Chemical Derivatization | High | Moderate | $$$ | Structural studies | Risk of artifact generation | | Nanopore Sequencing | Variable | Low | $$$$ | Amplification-free analysis | Lower resolution in AT-rich regions | *Adapted from <span data-key="25" class="reference-num" data-pages="undefined">16</span>.* --- #### **Key Literature Review Strategies** 9. **How can researchers systematically evaluate conflicting theories on this compound’s biological roles?** - **Critical Appraisal Tools:** Use CASP (Critical Appraisal Skills Programme) to assess study validity. - **Citation Tracking:** Map seminal papers (e.g., this compound in antibody diversification) to identify foundational vs. contested claims <span data-key="26" class="reference-num" data-pages="undefined">12</span>. --- This FAQ integrates methodological rigor, advanced experimental design, and validation strategies tailored to this compound research. For further guidance, consult primary literature on genomic instability and repair mechanisms <span data-key="27" class="reference-num" data-pages="undefined">16</span><span data-key="28" class="reference-num" data-pages="undefined">19</span>.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.